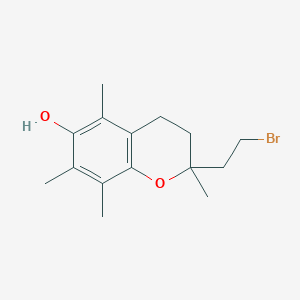
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol
Übersicht
Beschreibung
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol is an organic compound that belongs to the class of chromans. Chromans are known for their antioxidant properties and are often found in various natural products. This compound features a chroman ring substituted with a bromoethyl group and multiple methyl groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-2,5,7,8-tetramethylchroman-6-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The chroman ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the chroman ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide can yield 2-(2-hydroxyethyl)-2,5,7,8-tetramethylchroman-6-ol, while oxidation can produce quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an additive in formulations requiring antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol involves its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress. The chroman ring structure allows for the stabilization of unpaired electrons, making it an effective antioxidant. Additionally, the bromoethyl group can interact with various biological targets, potentially modulating enzyme activities and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2,5,7,8-tetramethylchroman-6-ol: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-(2-Chloroethyl)-2,5,7,8-tetramethylchroman-6-ol: Similar structure but with a chloroethyl group instead of bromoethyl, which can influence its reactivity and biological activity.
2-(2-Hydroxyethyl)-2,5,7,8-tetramethylchroman-6-ol: Contains a hydroxyethyl group, making it more hydrophilic and potentially altering its antioxidant properties.
Uniqueness
2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol is unique due to the presence of the bromoethyl group, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-9-10(2)14-12(11(3)13(9)17)5-6-15(4,18-14)7-8-16/h17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFNKAXBDDVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCBr)C(=C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














